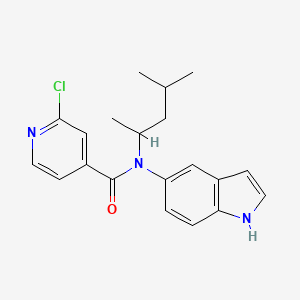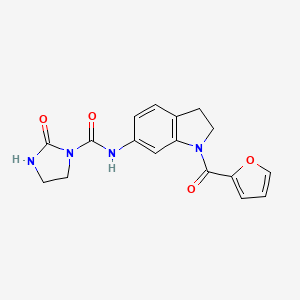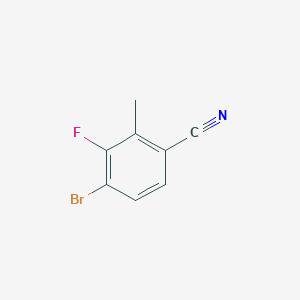![molecular formula C20H21ClN2O3 B2906382 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone CAS No. 327094-24-6](/img/structure/B2906382.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piribedil involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in anhydrous xylene. The process yields the desired compound after extraction and purification .
Molecular Structure Analysis
Piribedil’s molecular structure consists of a pyrimidine ring linked to a piperazine moiety, with a benzodioxole group attached to the piperazine nitrogen. This arrangement contributes to its pharmacological properties .
Chemical Reactions Analysis
Piribedil acts as a dopamine agonist and displays α2-adrenergic antagonist properties. It has been investigated for its potential in counteracting age-related memory impairment by improving memory, attention, and psychomotor reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Neuropharmacology
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone: is structurally related to compounds that exhibit neuropharmacological activity. It has been studied for its potential as a dopamine agonist , which could make it useful in the treatment of neurological disorders such as Parkinson’s disease . The compound’s ability to modulate dopamine levels may also lend itself to research into depression and other mood disorders.
Cognitive Enhancement
Research has indicated that related compounds can counteract age-related memory impairment. This suggests that our compound of interest may improve memory and attention, potentially increasing the velocity of psychomotor reactions and lability of nervous processes . This application could be particularly beneficial in developing treatments for cognitive decline associated with aging or neurodegenerative diseases.
Antiparkinsonian Agent
The compound’s similarity to known antiparkinsonian agents, such as Piribedil, which acts as a dopamine agonist and displays α2-adrenergic antagonist properties, suggests it could be used in the development of new medications for Parkinson’s disease. Its efficacy in this regard would be a significant area of study, given the need for more effective treatments .
Psychomotor Function Studies
Given its potential effects on dopamine and psychomotor functions, this compound could be used in studies aimed at understanding the underlying mechanisms of psychomotor control. This could have implications for treating psychomotor impairment in various psychiatric and neurological conditions .
Adrenergic System Research
As an α2-adrenergic antagonist, the compound could be valuable in researching the adrenergic system’s role in blood pressure regulation and the pathophysiology of hypertension. This research could lead to new therapeutic targets for cardiovascular diseases .
Chemical Synthesis and Drug Design
The compound’s unique structure makes it a candidate for chemical synthesis studies, where it could serve as a precursor or intermediate in the synthesis of more complex molecules. Its role in drug design could be explored, particularly in the context of creating new molecules with improved pharmacokinetic and pharmacodynamic profiles .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asE. coli beta-Glucuronidase and human ALDH3A1 . These enzymes play crucial roles in various biochemical processes.
Mode of Action
coli beta-Glucuronidase . This inhibition can lead to significant changes in the biochemical processes mediated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of E. coli beta-Glucuronidase can disrupt the normal functioning of the glucuronidation pathway, which plays a key role in the detoxification of various substances .
Pharmacokinetics
The compound’s molecular weight (29834) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, the inhibition of E. coli beta-Glucuronidase can potentially alleviate drug-induced epithelial cell toxicity in the gastrointestinal tract .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDKVSUDMFXHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)


![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)
![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906322.png)